

2-(Hydroxymethyl)benzamide structure and properties.

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(Hydroxymethyl)benzamide

CAS No.: 33832-98-3

Cat. No.: B1606057

[Get Quote](#)

An In-Depth Technical Guide to **2-(Hydroxymethyl)benzamide**: Structure, Properties, and Applications in Drug Discovery

Introduction

2-(Hydroxymethyl)benzamide is an organic compound featuring a benzene ring substituted with a primary amide and a hydroxymethyl group at the ortho position. This unique arrangement of functional groups imparts a distinct set of chemical properties, making it a molecule of significant interest in medicinal chemistry and organic synthesis. Its ability to participate in hydrogen bonding influences its solubility and interactions with biological macromolecules.^[1] Notably, the benzamide moiety is a cornerstone pharmacophore in the development of targeted therapies, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.^{[2][3]} This guide provides a comprehensive technical overview of **2-(hydroxymethyl)benzamide**, detailing its structure, physicochemical properties, synthesis, and its critical role as a building block in the design of novel therapeutics.

Physicochemical Properties

2-(Hydroxymethyl)benzamide is typically a white to off-white solid at room temperature. The presence of both a hydrogen-bond-donating hydroxymethyl group and a hydrogen-bond-donating-and-accepting amide group allows for significant intermolecular interactions, contributing to its solid state and solubility in polar solvents.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molar Mass	151.16 g/mol	[4]
CAS Number	33832-98-3	[1]
Appearance	White to off-white solid	[1]
Melting Point	~140-144 °C (estimated based on 2-hydroxybenzamide)	[5]
Solubility	Soluble in polar organic solvents (e.g., DMSO, Methanol); slightly soluble in water.	[1]
pKa (hydroxyl proton)	~13 (estimated based on N-(hydroxymethyl)benzamide)	[1]

Synthesis and Reactivity

The synthesis of **2-(hydroxymethyl)benzamide** can be approached through several established organic chemistry transformations. A common and efficient strategy involves the selective reduction of the aldehyde group of 2-formylbenzamide. Alternatively, it can be prepared via the amidation of 2-(hydroxymethyl)benzoic acid or its corresponding ester. The latter can be synthesized from the base-catalyzed hydrolysis of phthalide.[6]

Experimental Protocol: Synthesis via Reduction of 2-Formylbenzamide

This protocol describes a representative lab-scale synthesis of **2-(hydroxymethyl)benzamide**.

1. Reaction Setup:

- To a solution of 2-formylbenzamide (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol, add sodium borohydride (NaBH_4) (1.1-1.5 eq) portion-wise at 0 °C under constant stirring. The use of a mild reducing agent like NaBH_4 is crucial to selectively reduce the aldehyde without affecting the amide functionality.

2. Reaction Monitoring:

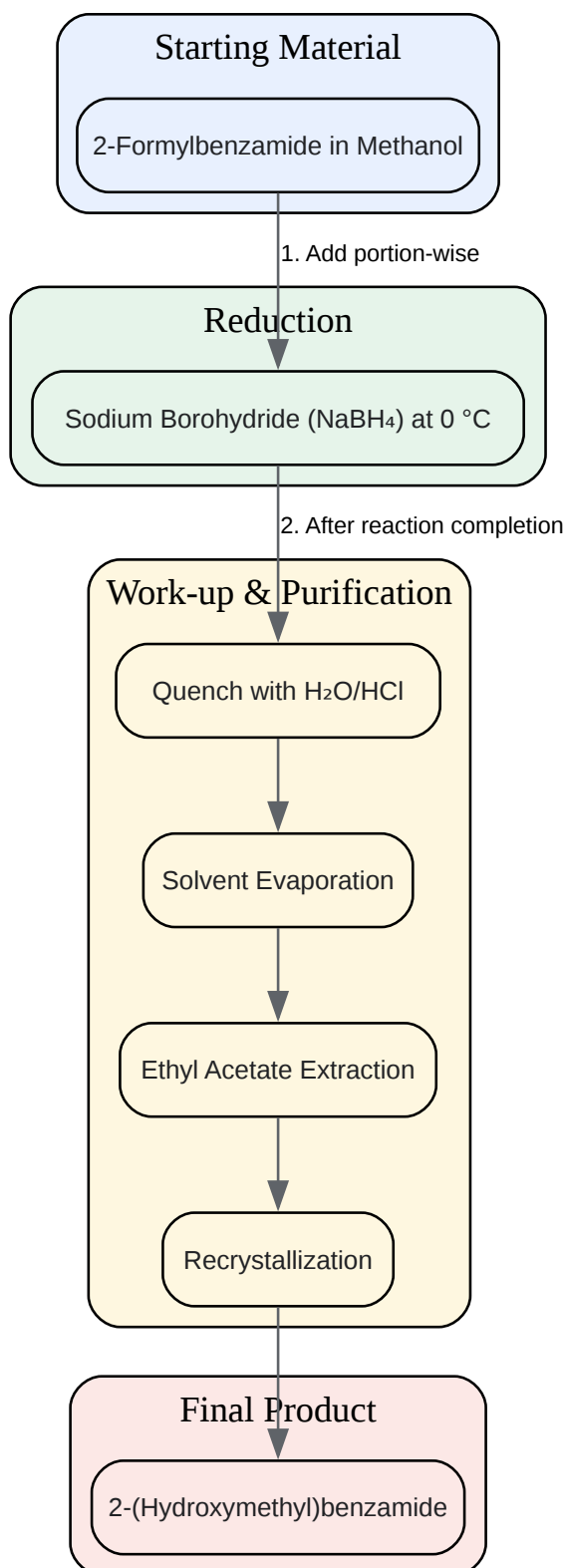
- The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

3. Quenching and Work-up:

- Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess borohydride.
- The organic solvent is then removed under reduced pressure using a rotary evaporator.^[1]

4. Extraction and Purification:

- The resulting aqueous residue is extracted multiple times with an organic solvent like ethyl acetate.^[1] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is evaporated to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure **2-(hydroxymethyl)benzamide**.



[Click to download full resolution via product page](#)

Synthesis workflow for **2-(hydroxymethyl)benzamide**.

A key aspect of the reactivity of **2-(hydroxymethyl)benzamide** is its potential to undergo intramolecular cyclization under certain conditions to form a phthalide-derived lactam. This reaction is typically facilitated by dehydrating agents or specific catalysts.

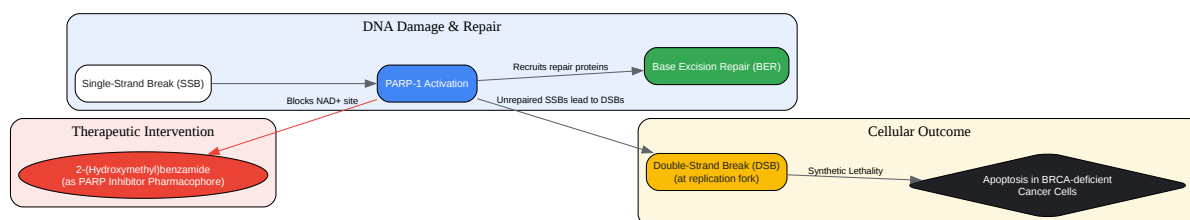
Application in Drug Development: A PARP Inhibitor Pharmacophore

The benzamide scaffold is a privileged structure in medicinal chemistry, most notably as a pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[2] [3] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[7]

Mechanism of Action: Synthetic Lethality

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs that occur naturally are not repaired and accumulate. During DNA replication, these SSBs are converted into DSBs. The cell's inability to repair these DSBs via the defective HR pathway leads to genomic instability and ultimately cell death. This concept, where a deficiency in two different pathways leads to cell death while a deficiency in either one alone does not, is known as "synthetic lethality".[8]

The benzamide moiety of PARP inhibitors acts as a nicotinamide mimic, binding to the NAD⁺ binding site of the PARP enzyme.[2] The amide group forms crucial hydrogen bonds with key amino acid residues, such as Glycine and Serine, in the active site, effectively blocking the enzyme's catalytic activity.[3] **2-(Hydroxymethyl)benzamide** serves as a foundational fragment for the synthesis of more complex and potent PARP inhibitors. The hydroxymethyl group can be further functionalized to enhance binding affinity and selectivity.



[Click to download full resolution via product page](#)

Mechanism of PARP inhibition leading to synthetic lethality.

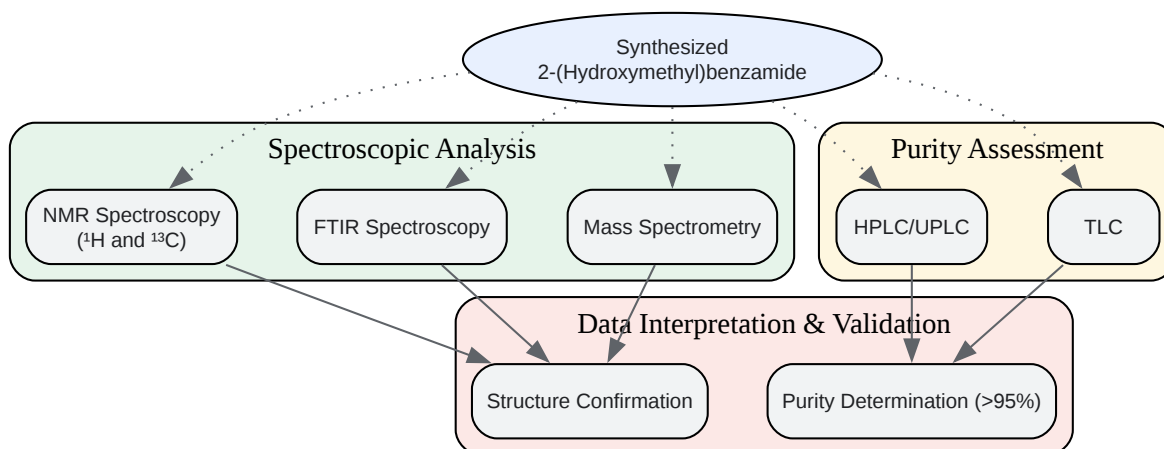
Analytical Characterization

The structural identity and purity of **2-(hydroxymethyl)benzamide** are confirmed using standard analytical techniques.

Expected Spectroscopic Data

Technique	Expected Features
^1H NMR	Aromatic protons (multiplets, ~ 7.2 - 7.8 ppm), Amide protons (broad singlet, ~ 7.5 - 8.5 ppm), Methylene protons ($-\text{CH}_2-$) (singlet, ~ 4.5 ppm), Hydroxyl proton ($-\text{OH}$) (broad singlet, variable shift).[9][10][11]
^{13}C NMR	Carbonyl carbon (~ 170 ppm), Aromatic carbons (~ 125 - 140 ppm), Methylene carbon ($-\text{CH}_2-$) (~ 63 ppm).[12][13][14]
FTIR (cm^{-1})	O-H stretch (broad, ~ 3300 - 3400), N-H stretches (two bands, ~ 3200 - 3350), C=O stretch (Amide I, ~ 1650), N-H bend (Amide II, ~ 1620), C-O stretch (~ 1050).[15][16][17]
Mass Spec (EI)	Molecular ion peak (M^+) at $m/z = 151$. Key fragments may include $[\text{M}-\text{NH}_2]^+$ (m/z 135), $[\text{M}-\text{H}_2\text{O}]^+$ (m/z 133), and the benzoyl cation $[\text{C}_7\text{H}_5\text{O}]^+$ (m/z 105).[18][19]

General Analytical Workflow



[Click to download full resolution via product page](#)

Standard workflow for analytical characterization.

Safety and Handling

Based on data for structurally related benzamides, **2-(hydroxymethyl)benzamide** should be handled with appropriate safety precautions. It is classified as potentially harmful if swallowed and may cause skin and eye irritation.^{[20][21][22]}

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry place in a tightly sealed container.

Always consult the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

2-(Hydroxymethyl)benzamide is a versatile bifunctional molecule with significant relevance in modern drug discovery. Its role as a key pharmacophore in the development of PARP inhibitors highlights its importance in the field of oncology. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for researchers and scientists aiming to leverage this scaffold for the creation of novel and effective therapeutic agents. The protocols and data presented in this guide serve as a comprehensive resource for the scientific community engaged in such endeavors.

References

- AWS. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimides. Retrieved from [\[Link\]](#)
- PubMed. (2024, October 30). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. Retrieved from [\[Link\]](#)

- ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide.... Retrieved from [[Link](#)]
- ATDBio. (n.d.). N-hydroxymethylbenzamide. Retrieved from [[Link](#)]
- SpectraBase. (n.d.). Benzamide, 2-hydroxy-N-(1,2,2-trimethylpropyl)-. Retrieved from [[Link](#)]
- PubMed Central. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). FT–IR benzamide (1). Retrieved from [[Link](#)]
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0004461). Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Benzamide-simplified mass spectrum[1]. Retrieved from [[Link](#)]
- Google Patents. (n.d.). US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.
- ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl.... Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Fig. S1 ¹H NMR of 2-(hydroxymethyl)benzimidazole. Retrieved from [[Link](#)]
- PubMed. (2022, December 5). Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Retrieved from [[Link](#)]
- RSC Publishing. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [[Link](#)]
- Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [[Link](#)]

- Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [\[Link\]](#)
- PubMed Central. (n.d.). PARP1 Inhibitors: antitumor drug design. Retrieved from [\[Link\]](#)
- YouTube. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [\[Link\]](#)
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 600 MHz, D₂O, predicted) (HMDB0004461). Retrieved from [\[Link\]](#)
- PubMed. (n.d.). Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid. Retrieved from [\[Link\]](#)
- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [\[Link\]](#)
- YouTube. (2022, December 17). Fragmentation in Mass Spec.|Homolytic, Heterolytic Cleav & McLafferty Rearrangement. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [\[Link\]](#)
- ResearchGate. (2025, May 24). Hydroxamic Acids as PARP-1 Inhibitors: Molecular Design and Anticancer Activity of Novel Phenanthridinones. Retrieved from [\[Link\]](#)
- PubMed. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [\[Link\]](#)
- PubMed. (n.d.). Mass spectrometric studies of the gas phase retro-Michael type fragmentation reactions of 2-hydroxybenzyl-N-pyrimidinylamine derivatives. Retrieved from [\[Link\]](#)
- Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscopy of Organic Material. Retrieved from [\[Link\]](#)

- Wikipedia. (n.d.). Benzamide. Retrieved from [[Link](#)]
- OUCI. (n.d.). Targeting selective inhibitors of PARPs in drug discovery and development. Retrieved from [[Link](#)]
- NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 25 MHz, H₂O, predicted) (NP0142794). Retrieved from [[Link](#)]
- ResearchGate. (n.d.). FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate.... Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
2. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/123456789/)]
3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
4. N-hydroxymethylbenzamide | C₈H₉NO₂ | MD Topology | NMR | X-Ray [atb.uq.edu.au]
5. 2-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
6. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
7. PARP1 Inhibitors: antitumor drug design - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/123456789/)]
8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/123456789/)]
9. [hmdb.ca](https://www.ebi.ac.uk/hmdb/) [[hmdb.ca](https://www.ebi.ac.uk/hmdb/)]
10. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
11. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
12. [spectrabase.com](https://www.spectrabase.com) [[spectrabase.com](https://www.spectrabase.com)]

- [13. N-Methylbenzamide\(613-93-4\) 13C NMR spectrum \[chemicalbook.com\]](#)
- [14. hmdb.ca \[hmdb.ca\]](#)
- [15. researchgate.net \[researchgate.net\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
- [17. researchgate.net \[researchgate.net\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
- [19. chem.libretexts.org \[chem.libretexts.org\]](#)
- [20. fishersci.com \[fishersci.com\]](#)
- [21. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [22. cdhfinechemical.com \[cdhfinechemical.com\]](#)
- To cite this document: BenchChem. [2-(Hydroxymethyl)benzamide structure and properties.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1606057/docs#2-hydroxymethyl-benzamide-structure-and-properties\]](https://www.benchchem.com/product/b1606057/docs#2-hydroxymethyl-benzamide-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)